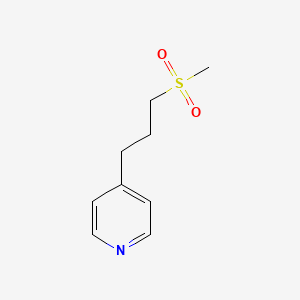
4-(3-Methanesulfonyl-propyl)-pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Methanesulfonyl-propyl)-pyridine is a useful research compound. Its molecular formula is C9H13NO2S and its molecular weight is 199.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Biological Activities
4-(3-Methanesulfonyl-propyl)-pyridine exhibits a range of biological activities, making it a compound of interest in pharmacology:
- Neurotransmission Modulation : It has been identified as a modulator of dopamine neurotransmission. This property suggests its potential therapeutic applications in treating neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia .
- Antimicrobial Properties : Recent studies have highlighted the antimicrobial and antiviral activities of pyridine derivatives, including this compound. These compounds demonstrate inhibitory effects against various bacterial strains, which could lead to new antimicrobial agents .
Therapeutic Implications
The therapeutic implications of this compound are significant:
- Neurological Disorders : Due to its role in modulating dopamine levels, this compound may offer new avenues for treating conditions characterized by dopaminergic dysfunction. Clinical studies are needed to evaluate its efficacy and safety in human subjects.
- Infection Control : The antimicrobial properties suggest that this compound could be developed into new treatments for bacterial infections, particularly those resistant to current antibiotics .
Case Studies and Research Findings
Several case studies have documented the applications of pyridine derivatives in clinical settings:
- Dopamine Modulation : A study highlighted the effectiveness of pyridine-based compounds in modulating dopamine receptors, which are crucial in various psychiatric disorders. This research underlines the potential of this compound as a candidate for further drug development aimed at treating mood disorders .
- Antimicrobial Activity : Research involving a series of pyridine compounds demonstrated their effectiveness against multiple bacterial strains, suggesting that modifications to the pyridine ring can enhance antibacterial efficacy. This opens up possibilities for developing novel antibiotics from derivatives like this compound .
Data Summary
| Application Area | Potential Uses | Current Research Focus |
|---|---|---|
| Neurological Disorders | Treatment for Alzheimer's and Parkinson's | Efficacy in dopamine modulation |
| Antimicrobial Activity | Development of new antibiotics | Inhibition of resistant bacterial strains |
| Synthesis Methods | High-yield production | Optimization of synthetic routes |
属性
分子式 |
C9H13NO2S |
|---|---|
分子量 |
199.27 g/mol |
IUPAC 名称 |
4-(3-methylsulfonylpropyl)pyridine |
InChI |
InChI=1S/C9H13NO2S/c1-13(11,12)8-2-3-9-4-6-10-7-5-9/h4-7H,2-3,8H2,1H3 |
InChI 键 |
PZPWQFHUWBJCMJ-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)CCCC1=CC=NC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















